molecular formula C18H17ClN4O B2687481 1-(3-chloro-4-methylphenyl)-5-methyl-N-(2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide CAS No. 890646-00-1

1-(3-chloro-4-methylphenyl)-5-methyl-N-(2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2687481
CAS No.: 890646-00-1
M. Wt: 340.81
InChI Key: QXBHHNFGCQOTNV-UHFFFAOYSA-N
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Description

1-(3-chloro-4-methylphenyl)-5-methyl-N-(2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide is a synthetic organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Scientific Research Applications

1-(3-chloro-4-methylphenyl)-5-methyl-N-(2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of a triazole compound depends on its specific structure and the biological system in which it is used. Some triazoles are used as antifungal agents, where they inhibit the enzyme lanosterol 14α-demethylase, disrupting ergosterol synthesis and leading to a buildup of 14α-methyl sterols that are toxic to the fungus .

Safety and Hazards

Again referring to 4-Chlorophenyl isocyanate, it is classified as acutely toxic via inhalation and oral routes, and it can cause skin irritation, serious eye damage, and respiratory sensitization. It is also harmful to aquatic life . The safety and hazards of “1-(3-chloro-4-methylphenyl)-5-methyl-N-(2-methylphenyl)triazole-4-carboxamide” would depend on its specific structure and properties.

Future Directions

The study of triazole compounds is a vibrant field due to their wide range of biological activities. Future research could involve synthesizing new triazole derivatives, studying their properties, and investigating their potential applications in medicine, agriculture, and other fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-chloro-4-methylphenyl)-5-methyl-N-(2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide typically involves the reaction of 3-chloro-4-methylphenyl isocyanate with 2-methylphenyl hydrazine under controlled conditions. The reaction is carried out in an organic solvent such as ethanol or methanol, and the mixture is refluxed for several hours to ensure complete reaction. The product is then purified using techniques such as recrystallization or column chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using larger reactors. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis. The use of automated systems for monitoring and controlling the reaction parameters ensures consistent quality and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1-(3-chloro-4-methylphenyl)-5-methyl-N-(2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-chloro-4-methylphenyl)-2-thiourea
  • 3-chloro-4-methylphenyl isocyanate
  • N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine

Uniqueness

1-(3-chloro-4-methylphenyl)-5-methyl-N-(2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide stands out due to its unique triazole structure, which imparts distinct biological activities and chemical reactivity.

Properties

IUPAC Name

1-(3-chloro-4-methylphenyl)-5-methyl-N-(2-methylphenyl)triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN4O/c1-11-8-9-14(10-15(11)19)23-13(3)17(21-22-23)18(24)20-16-7-5-4-6-12(16)2/h4-10H,1-3H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXBHHNFGCQOTNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=C(N=N2)C(=O)NC3=CC=CC=C3C)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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